Ethyl 3-bromo-4-pentylbenzoate
CAS No.: 1131594-50-7
Cat. No.: VC15885441
Molecular Formula: C14H19BrO2
Molecular Weight: 299.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1131594-50-7 |
|---|---|
| Molecular Formula | C14H19BrO2 |
| Molecular Weight | 299.20 g/mol |
| IUPAC Name | ethyl 3-bromo-4-pentylbenzoate |
| Standard InChI | InChI=1S/C14H19BrO2/c1-3-5-6-7-11-8-9-12(10-13(11)15)14(16)17-4-2/h8-10H,3-7H2,1-2H3 |
| Standard InChI Key | MGUHBPMSMUXZOC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1=C(C=C(C=C1)C(=O)OCC)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Ethyl 3-bromo-4-pentylbenzoate features a benzene ring substituted at the 3-position with bromine and at the 4-position with a pentyl chain, while the carboxylic acid group at the 1-position is esterified with ethanol. The IUPAC name is ethyl 3-bromo-4-pentylbenzoate, and its canonical SMILES representation is CCCCCC1=C(C=C(C=C1)C(=O)OCC)Br. The bromine atom introduces electronegativity and polarizability, while the pentyl chain enhances lipophilicity, influencing solubility and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 299.20 g/mol | |
| Exact Mass | 298.052 Da | |
| PSA (Polar Surface Area) | 26.3 Ų | |
| LogP (Partition Coefficient) | 4.81 |
The compound’s logP value of 4.81 indicates high lipid solubility, suggesting utility in drug design for penetrating biological membranes.
Synthesis and Manufacturing
Synthetic Pathways
Ethyl 3-bromo-4-pentylbenzoate is synthesized via a multi-step sequence involving bromination and esterification. A plausible route includes:
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Friedel-Crafts Alkylation: Introduction of the pentyl group to 4-methylbenzoic acid.
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Bromination: Electrophilic aromatic substitution using or (N-bromosuccinimide) at the 3-position.
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Esterification: Reaction of the carboxylic acid with ethanol in the presence of or DCC (dicyclohexylcarbodiimide).
Table 2: Representative Reaction Conditions for Brominated Benzoates
Optimization Strategies
Recent advances in transition-metal catalysis, as demonstrated in aryl bromide couplings , suggest potential improvements in yield and selectivity. For example, palladium-catalyzed Suzuki-Miyaura reactions achieve 83–96% yields under electrochemical conditions , which could be adapted for functionalizing Ethyl 3-bromo-4-pentylbenzoate.
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at the 3-position is susceptible to nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For instance, reaction with piperidine in DMF at 80°C could yield 3-piperidino-4-pentylbenzoate derivatives.
Cross-Coupling Reactions
The compound’s bromine moiety enables participation in palladium-catalyzed cross-couplings:
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Suzuki-Miyaura: Coupling with arylboronic acids to form biaryl structures .
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Buchwald-Hartwig Amination: Formation of aryl amines using Pd/ligand systems .
Table 3: Comparative Yields in Palladium-Catalyzed Reactions
Applications in Scientific Research
Organic Synthesis
Ethyl 3-bromo-4-pentylbenzoate serves as a precursor for:
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Liquid Crystals: The pentyl chain promotes mesophase formation in calamitic liquid crystals.
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Pharmaceutical Intermediates: Bromine substitution enables derivatization into bioactive molecules, such as kinase inhibitors.
Materials Science
Incorporating the compound into polymers enhances thermal stability and solubility. For example, copolymerization with styrene derivatives yields materials with tunable dielectric properties.
Comparative Analysis with Structural Analogs
Ethyl 3-Bromo-4-ethylbenzoate vs. Pentyl Derivative
The pentyl chain in Ethyl 3-bromo-4-pentylbenzoate increases molecular weight by 42.076 g/mol compared to its ethyl analog (257.124 g/mol) . This modification enhances lipophilicity (logP 4.81 vs. 3.19), impacting drug-likeness and material applications .
Recent Research Findings
Electrochemical Coupling Innovations
Studies on aryl bromides demonstrate that electrochemical methods reduce palladium loading to 0.05 mol% while maintaining yields >90% . Applying these techniques to Ethyl 3-bromo-4-pentylbenzoate could lower production costs and improve sustainability.
Solvent Effects on Reactivity
Reactions in polar aprotic solvents (e.g., DMF, NMP) show higher yields (83–89%) than in ethers (64–68%) , guiding optimal conditions for functionalization.
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